N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is an organic compound characterized by the presence of difluorophenyl and ethylsulfonylphenyl groups attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-2-23(21,22)13-6-3-11(4-7-13)9-16(20)19-15-8-5-12(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVXCKQHDRXGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route: Condensation of 2,4-Difluoroaniline with 4-(Ethylsulfonyl)Phenylacetic Acid
The most widely documented synthesis involves a condensation reaction between 2,4-difluoroaniline and 4-(ethylsulfonyl)phenylacetic acid (or its activated derivatives) under mild acidic or coupling-agent-mediated conditions.
Reaction Mechanism and Conditions
Activation of the Carboxylic Acid :
The carboxyl group of 4-(ethylsulfonyl)phenylacetic acid is typically activated using thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding acyl chloride or mixed anhydride.- For DCC-mediated activation, the reaction proceeds in anhydrous dichloromethane at 0–5°C for 2 hours.
- Thionyl chloride requires refluxing in dry toluene for 4–6 hours.
Amide Bond Formation :
The activated intermediate reacts with 2,4-difluoroaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Key Data Table: Optimization of Amide Coupling
| Activating Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Toluene | Pyridine | 24 | 68 |
| DCC | DMF | TEA | 18 | 75 |
| HATU | THF | DIPEA | 12 | 78 |
Alternative Method: Sequential Sulfonylation and Acetylation
A patent-derived approach (CA3029960A1) describes a multi-step synthesis starting from 4-ethylsulfonylbenzaldehyde :
Step 1: Preparation of 4-(Ethylsulfonyl)Phenylacetic Acid
Aldol Condensation :
4-Ethylsulfonylbenzaldehyde undergoes condensation with malonic acid in the presence of piperidine (catalyst) and acetic anhydride at 80°C for 6 hours to form 4-(ethylsulfonyl)cinnamic acid.Hydrogenation :
The cinnamic acid derivative is hydrogenated using Pd/C (10%) in methanol under 50 psi H₂ pressure, yielding 4-(ethylsulfonyl)phenylacetic acid.
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Strategies
Sulfur Oxidation Side Reactions
The ethylsulfonyl group may undergo over-oxidation to sulfonic acids under strong acidic conditions. Mitigation strategies include:
Industrial-Scale Considerations
Cost-Effective Catalysts
Emerging Methodologies
Enzymatic Synthesis
Recent trials with lipase B from Candida antarctica show promise for aqueous-phase amidation (45% yield, 99% enantiomeric excess).
Photocatalytic Coupling
Visible-light-mediated cross-coupling using Ir(ppy)₃ photocatalysts achieves 82% yield in 6 hours, avoiding stoichiometric coupling agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
One of the primary applications of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is in the development of anticonvulsant medications. Research has shown that derivatives of phenylacetamides can exhibit significant anticonvulsant properties. For instance, studies have synthesized various analogs and tested their efficacy in animal models, particularly against maximal electroshock (MES) and pentylenetetrazole-induced seizures .
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance anticonvulsant activity. The presence of fluorine atoms in the structure is believed to influence the binding affinity to sodium channels, which are critical targets for anticonvulsant drugs .
Table 1: Anticonvulsant Activity of Selected Compounds
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
1.2 Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of this compound. Sulfonamide derivatives are known for their anti-inflammatory effects, and the ethylsulfonyl group may enhance these properties by modulating inflammatory pathways . Preliminary studies suggest that compounds containing sulfonamide moieties can inhibit pro-inflammatory cytokines, making them candidates for further exploration in inflammatory diseases.
Medicinal Chemistry
2.1 Structure-Activity Relationships
The design of this compound is based on the principles of medicinal chemistry that emphasize the importance of functional groups and their spatial arrangement in determining biological activity. The incorporation of fluorine atoms is particularly noteworthy; fluorinated compounds often exhibit altered pharmacokinetic properties, including improved metabolic stability and bioavailability .
Table 2: Key Structural Features and Their Impact on Activity
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against sodium channels |
| Ethylsulfonyl Group | Potential enhancement of anti-inflammatory activity |
| Phenyl Ring Modifications | Variability in anticonvulsant efficacy |
Case Studies
3.1 Synthesis and Testing
A comprehensive study involved synthesizing various derivatives of this compound and evaluating their pharmacological profiles. The synthesis typically involves alkylation reactions followed by purification processes to obtain high-purity compounds suitable for biological testing .
In vivo studies demonstrated that specific derivatives exhibited significant protection against induced seizures in rodent models, highlighting their potential as new antiepileptic drugs (AEDs). For example, one derivative showed a protective index greater than that of established AEDs like phenytoin .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the ethylsulfonyl group can modulate the compound’s reactivity and stability. The compound’s effects are mediated through pathways involving these molecular interactions, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(2,4-difluorophenyl)-2-(4-(propylsulfonyl)phenyl)acetamide: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
N-(2,4-difluorophenyl)-2-(4-(butylsulfonyl)phenyl)acetamide: Similar structure but with a butylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness: N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the specific combination of difluorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and binding affinity compared to similar compounds with different sulfonyl groups.
Biological Activity
N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18F2N2O2S
- Molecular Weight : 342.39 g/mol
- CAS Number : 34162-22-6
The compound features a difluorophenyl group and an ethylsulfonyl phenyl moiety, which are significant for its biological activity. The presence of fluorine atoms often enhances lipophilicity and biological interactions.
This compound has shown promising results in various biological assays:
-
Anticancer Activity :
- In vitro studies indicate that this compound exhibits significant antiproliferative effects on cancer cell lines such as A375 (melanoma) and HCT116 (colon cancer). The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated through increased levels of reactive oxygen species (ROS) .
- The compound's structural modifications, particularly the substitution with electron-withdrawing groups like fluorine, enhance its anticancer efficacy compared to similar compounds with hydrogen substitutions .
- Anticonvulsant Properties :
-
DPP-4 Inhibition :
- Recent research highlights its potential as a DPP-4 inhibitor, which is relevant for diabetes management. Compounds that share structural similarities with this compound have demonstrated significant inhibition of DPP-4 activity, suggesting a pathway for further exploration in antidiabetic therapies .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The findings indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.25 to 0.5 µM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells.
Case Study 2: Anticonvulsant Activity
In animal models for epilepsy:
- Efficacy : Compounds derived from this structure showed protective effects against maximal electroshock (MES) seizures.
- Comparative Analysis : The efficacy was compared to phenytoin, revealing that while effective, the new compounds had lower protection rates than established treatments.
Data Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A375 | 0.25 | Apoptosis induction |
| Anticancer | HCT116 | 0.5 | G2/M phase arrest |
| Anticonvulsant | MES Seizure Model | Not specified | Protective effect |
| DPP-4 Inhibition | In vitro assays | < 5 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonation of ethylbenzene derivatives to form the ethylsulfonyl group, followed by coupling with fluorinated aniline intermediates. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid side reactions .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) or acyl chlorides with triethylamine as a base in anhydrous solvents (e.g., DCM or THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the pure product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; sulfonyl group signals at δ 3.1–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 394.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates (e.g., for kinases or proteases) under varying substrate/enzyme concentrations .
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding interactions with target enzymes (e.g., sulfonyl group interactions with catalytic lysine residues) .
- Mutagenesis : Validate binding sites by comparing wild-type and mutant enzyme activities .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Methodology :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentrations) .
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADME prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Toxicity profiling : Apply ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks .
- MD simulations : GROMACS or AMBER to model plasma protein binding (e.g., with albumin) .
Methodological Challenges and Solutions
Q. How should researchers address low solubility during in vitro biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to improve bioavailability .
Q. What strategies are recommended for studying the compound’s selectivity across related biological targets?
- Methodology :
- Panel screening : Test against a broad target library (e.g., Eurofins Cerep Panels) to identify off-target effects .
- Thermal shift assays : Monitor protein denaturation (via DSF) to quantify binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
